BENGHE Foundational & Exploratory

Check Availability & Pricing

biological function of the HCMV terminase
complex

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: pUL89 Endonuclease-IN-2

Cat. No.: B12400387

An In-depth Technical Guide to the Biological Function of the HCMV Terminase Complex

Executive Summary

The Human Cytomegalovirus (HCMV) terminase complex is an essential multi-protein machine
responsible for cleaving viral DNA concatemers and packaging unit-length genomes into newly
formed capsids. This process is critical for the production of infectious virions and represents a
key step in the viral replication cycle. Comprising the core subunits pUL56, pUL89, and pUL51,
the complex combines ATPase, nuclease, and DNA-binding functions. Due to its essential
nature and the absence of a homologous system in human cells, the terminase complex is a
prime target for antiviral drug development, exemplified by the clinical success of the inhibitor
Letermovir. This guide provides a detailed examination of the terminase complex’s
composition, the specific functions of its subunits, the mechanics of DNA packaging, and its
validation as a therapeutic target. It further outlines key experimental protocols used in its study
for researchers and drug development professionals.

Introduction to HCMV and DNA Packaging

Human Cytomegalovirus (HCMV), a member of the betaherpesvirus subfamily, is a ubiquitous
pathogen that establishes lifelong latency following primary infection. While typically
asymptomatic in healthy individuals, HCMV can cause severe, life-threatening disease in the
immunocompromised, such as transplant recipients and AIDS patients, and is a leading viral
cause of congenital birth defects.[1][2]
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The viral replication cycle involves the synthesis of its large double-stranded DNA genome
(~235 kbp) within the nucleus of the host cell.[3] Replication occurs via a rolling-circle
mechanism, producing long, head-to-tail concatemers of the viral genome.[2] For a nhew virus
particle to become infectious, a single, unit-length genome must be precisely excised from this
concatemer and encapsidated into a pre-formed procapsid. This critical process of DNA
cleavage and packaging is orchestrated by the viral terminase complex.[2][4]

The Terminase Holoenzyme: Composition and
Architecture

The functional HCMV terminase is a hetero-oligomeric complex composed of three essential
core protein subunits: pUL56, pUL89, and pUL51.[5][6] The assembly of this tripartite complex
is a highly regulated process characterized by mutual interplay, where the presence of all three
components is necessary for the stability and correct nuclear localization of the holoenzyme.[6]
[7] If one subunit is missing, the others are prone to proteasomal degradation, suggesting a
"folding-upon-binding" mechanism that ensures cooperative stability.[2][6] While the exact
stoichiometry remains unknown, electron microscopy has revealed that the core subunits
pUL56 and pUL89 form ring-shaped, toroidal structures, a common feature for DNA-
metabolizing proteins.[2][8]

This core complex docks onto the portal protein, pUL104, which forms a channel at a unique
vertex of the viral procapsid, serving as the conduit for DNA entry.[2]

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://www.esrf.fr/UsersAndScience/Publications/Highlights/2010/sb/sb18
https://pmc.ncbi.nlm.nih.gov/articles/PMC5972660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5972660/
https://www.researchgate.net/figure/Genome-cleavage-packaging-and-the-HCMV-terminase-complexe-adapted-from-Bogner-Radsak-and_fig2_322683850
https://pmc.ncbi.nlm.nih.gov/articles/PMC3264222/
https://seq.es/wp-content/uploads/2023/06/navarro28jun2023.pdf
https://seq.es/wp-content/uploads/2023/06/navarro28jun2023.pdf
https://journals.asm.org/doi/10.1128/jvi.02384-16
https://pmc.ncbi.nlm.nih.gov/articles/PMC5972660/
https://seq.es/wp-content/uploads/2023/06/navarro28jun2023.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5972660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC101837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5972660/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Terminase Holoenzyme

pUL56
(ATPase / DNA Binding)

Interaction

puUL89

Interaction
(Nuclease)

Binds pac sites Dacks Complex

nteraction Cleaves DNA

Viral Targets

Y Y
pUL51 Concatemeric DNA pUL104 Portal
(Assembly / Localization) (pac sites) (on Procapsid)

Click to download full resolution via product page

Fig 1. Interactions of the HCMV Terminase Complex Subunits.

Functional Roles of the Terminase Subunits

Each subunit of the terminase complex contributes a distinct enzymatic or structural function
essential for the overall process of genome packaging.
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pUL56: The ATPase Motor and DNA Recognition Unit

pUL56 is the large terminase subunit, homologous to the HSV-1 pUL28 protein.[2] Its primary
roles are:

o DNA Recognition: pUL56 specifically recognizes and binds to cis-acting packaging signals,
known as pac motifs, located within the 'a’ sequence of the viral DNA concatemer.[9] This
binding event is the first step in initiating the packaging process.

o ATPase Activity: pUL56 possesses ATPase activity, which hydrolyzes ATP to provide the
energy required to translocate the negatively charged DNA genome into the confined space
of the procapsid against electrostatic and entropic forces.[10]

o Portal Interaction: The C-terminal region of pUL56 interacts directly with the pUL104 portal
protein, docking the entire terminase-DNA complex to the procapsid and aligning the DNA for
entry.[1]

» Nuclear Localization: pUL56 contains its own nuclear localization signal, allowing it to be
transported into the nucleus independently. It is required for the correct nuclear localization
of the other subunits.[6][8]

pUL89: The Nuclease Engine for Concatemer Resolution

pULS8Y is the terminase subunit primarily responsible for the endonucleolytic cleavage of the
viral DNA.[11][12] Its key features include:

o Endonuclease Activity: The C-terminal domain of pUL89 contains the active site for DNA
cleavage and possesses an RNase H-like structural fold.[2][13] This nuclease activity is
strongly dependent on the presence of manganese ions (Mn2*).[3][13] While pUL89 can
cleave DNA non-specifically in vitro, its interaction with pUL56 is thought to confer specificity
and enhance its activity during infection.[2][8]

o Concatemer Cleavage: pUL89 performs both the initial nick to create a free end for
packaging and the terminal cut once a unit-length genome has been fully encapsidated.[11]
[12]
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« Interaction with pUL56: pUL89 interacts with pUL56, an association that is critical for its
function and stability.[2][10] This interaction enhances the overall efficiency of the complex.

pUL51: The Essential Scaffolding and Localization
Factor

pUL51 is a third, smaller component of the core terminase complex, essential for its function.[6]

[7]

o Complex Stability: pUL51 interacts with both pUL56 and pUL89, acting as a crucial factor for
the assembly and stability of the tripartite holoenzyme.[6][7]

e Subnuclear Localization: In the absence of pUL51, the pUL56 and pUL89 subunits are not
correctly localized to the nuclear replication compartments where DNA packaging occurs.[7]

* Requirement for Cleavage: Experimental knockdown of pUL51 completely abolishes the
cleavage of concatemeric DNA and the packaging of genomes into capsids, demonstrating
its indispensable role.[7]

The Mechanism of Viral Genome Packaging

The packaging of the HCMV genome is a sequential, multi-step process powered by the
terminase complex.[2]

» Nuclear Translocation: The terminase subunits are synthesized in the cytoplasm and
translocated into the nucleus. pUL56 moves independently, while pUL51 and pUL89 require
the full complex for correct localization.[6][8]

* DNA Recognition and Procapsid Recruitment: The assembled terminase complex binds to
the pac sites on the DNA concatemer. This DNA-terminase unit then recruits an empty
procapsid.[2][4]

» Portal Docking and Initial Cleavage: The complex docks at the pUL104 portal. The pUL89
subunit introduces an initial nick in the DNA duplex, creating a free end.[2]

» DNA Translocation: Powered by pUL56's ATPase activity, the viral genome is threaded
through the portal and spooled into the procapsid.[2][10]
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o Terminal Cleavage: Once a complete, unit-length genome is inside the capsid, pUL89
performs a second, terminal cleavage to release the packaged genome from the remainder

of the concatemer.[5]

» Dissociation: The terminase complex disassociates from the now-filled capsid (termed a C-
capsid), which can proceed to the final stages of virion maturation and egress. The complex

is then free to initiate another round of packaging.[2][4]
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Fig 2. Step-wise workflow of the HCMV DNA packaging process.
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Quantitative Analysis of Terminase Function and

Inhibition

While detailed kinetic parameters for the HCMV terminase subunits are not extensively

published, functional assays have provided key quantitative insights, particularly regarding the

potency of inhibitors.

Parameter Subunit Value / Observation Reference
) o Possesses ATPase
Enzymatic Activity pUL56 o [10]
activity.
Possesses Mn2+-
puUL89 dependent nuclease [3][13]
activity.
ATPase activity
o o reduced by at least
Inhibitor Activity pUL56 [14]

40% in the presence
of 60 uM BDCRB.

puUL89

Nuclease activity is

partially inhibited by

high concentrations of

BDCRB.

[8]

Table 1: Enzymatic
Activities and
Properties of

Terminase Subunits.

The development of terminase-targeting antivirals has generated significant data on their

efficacy. Letermovir, which targets pUL56, is a highly potent inhibitor of HCMV replication.
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Inhibitor Target ECso Value (in vitro) Reference

) Median: 2.1 nM
Letermovir pUL56 [1]
(Range: 0.7 - 6.1 nM)

) Mean: 2.44 nM (95%
Letermovir pUL56 [6][15]
Cl: 1.66 - 3.60 nM)

Inhibits genome
BDCRB pUL56 / pUL89 cleavage in cell [11][12]

culture.

Table 2: Potency of
Terminase Complex

Inhibitors.

ECso (Half-maximal
effective
concentration) is the
concentration of a
drug that gives half-

maximal response.

The Terminase Complex as a Therapeutic Target
Rationale for Targeting the Terminase

The terminase complex is an ideal target for antiviral therapy for several reasons:
o Essential Function: DNA packaging is absolutely required for producing infectious virions.[2]

« Viral Specificity: The terminase complex is conserved among herpesviruses but has no
functional counterpart in mammalian cells, suggesting that inhibitors will have high specificity
and low host toxicity.[2]

* Novel Mechanism: It offers a mechanism of action distinct from traditional DNA polymerase
inhibitors (e.g., ganciclovir), providing a critical therapeutic option for treating drug-resistant
HCMYV strains.[16]
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Mechanisms of Action of Key Inhibitors

o Letermovir (AIC246): This first-in-class drug targets the pUL56 subunit.[16] By binding to
pULS56, it is believed to allosterically inhibit the function of the terminase complex, preventing
the cleavage of concatemers and the translocation of DNA into the capsid. This leads to an
accumulation of empty procapsids and a failure to produce mature virions.[11]

e Benzimidazole-D-ribonucleosides (e.g., BDCRB): These compounds are known to inhibit
HCMV maturation, with resistance mutations mapping to both UL89 and UL56.[12][14]
BDCRB has been shown to reduce the ATPase activity of pUL56 and partially inhibit the
nuclease activity of pUL89, suggesting it disrupts multiple functions of the complex.[8][14]

DNA Packaging Pathway
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Fig 3. Logical diagram of inhibitor intervention points.

Key Experimental Methodologies

Studying the HCMV terminase complex requires a combination of molecular biology,
biochemistry, and virology techniques.

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4432118/
https://www.researchgate.net/figure/Functional-viral-DNA-cleavage-assay-A-Schematic-model-of-HCMV-DNA-synthesis-and_fig4_51489265
https://pmc.ncbi.nlm.nih.gov/articles/PMC5244350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC149822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC101837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC149822/
https://www.benchchem.com/product/b12400387?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol: Recombinant Purification of Terminase
Subunits

This protocol outlines a general approach for expressing and purifying a terminase subunit

(e.g., pUL56 or pUL89) as a Glutathione S-transferase (GST) fusion protein in E. coli.

Cloning: Subclone the coding sequence of the target gene (e.g., UL56) into a bacterial
expression vector, such as pGEX, to create an N-terminal GST-fusion construct.

Expression: Transform the construct into an appropriate E. coli expression strain (e.g.,
BL21). Grow a large-scale culture (1-2 L) at 37°C to an ODsoo of 0.6-0.8. Induce protein
expression with IPTG (isopropyl 3-D-1-thiogalactopyranoside) and continue to culture at a
reduced temperature (e.g., 18-25°C) for several hours or overnight to improve protein
solubility.

Lysis: Harvest the bacterial cells by centrifugation. Resuspend the pellet in a cold lysis buffer
(e.g., PBS with 1% Triton X-100, protease inhibitors, and DNase ). Lyse the cells using
sonication or a French press.

Affinity Chromatography: Clarify the lysate by high-speed centrifugation. Apply the
supernatant to a Glutathione-Sepharose affinity column. Wash the column extensively with
wash buffer (e.g., PBS) to remove non-specifically bound proteins.

Elution: Elute the GST-fusion protein from the column using an elution buffer containing
reduced glutathione (e.g., 50 mM Tris-HCI, 10 mM reduced glutathione, pH 8.0).

Verification: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to
confirm the size and purity of the recombinant protein. Confirm protein identity by Western
blot using a specific antibody.

Protocol: In Vitro Nuclease Activity Assay

This assay assesses the DNA cleavage activity of purified pUL89 or the terminase complex.[8]
[13]

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing nuclease
reaction buffer (e.g., 20 mM Tris-HCI, 50 mM NaCl, 10 mM MgClz, and 1 mM MnClz),
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approximately 500 ng of a supercoiled plasmid DNA substrate (e.g., pUC19), and the purified
pUL89 protein (e.g., 1 ug).

¢ |ncubation: Incubate the reaction at 37°C for 1-2 hours.

o Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and
proteinase K.

e Analysis: Analyze the DNA products by agarose gel electrophoresis. Run the samples on a
1% agarose gel alongside controls (uncut plasmid and linearized plasmid).

 Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe)
and visualize under UV light. Nuclease activity is indicated by the conversion of supercoiled
plasmid DNA into open-circular and linear forms.

Protocol: Co-Immunoprecipitation for Interaction
Analysis

This method is used to verify protein-protein interactions (e.g., pUL56 with pUL89) in the
context of an infected cell.[7][10]

e Cell Lysis: Infect human fibroblasts with HCMV. At a late time point post-infection (e.g., 72-96
hours), wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.qg.,
RIPA buffer without SDS) containing protease inhibitors.

o Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to
reduce non-specific binding. Pellet the beads by centrifugation and collect the supernatant.

e Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-pUL56)
to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation
to allow antibody-antigen complexes to form.

o Complex Capture: Add fresh Protein A/G agarose beads to the lysate and incubate for
another 1-2 hours at 4°C to capture the immune complexes.

¢ Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to
remove non-specifically bound proteins.
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Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE
sample buffer. Analyze the eluate by Western blotting using an antibody against the
suspected "prey" protein (e.g., anti-pUL89). A band corresponding to the prey protein
confirms the interaction.

Protocol: Southern Blot Analysis of Viral DNA Cleavage

This technique distinguishes between uncleaved concatemeric viral DNA and cleaved, unit-

length genomes in infected cells.[11]

DNA Extraction: Infect cells with HCMV and treat with or without a terminase inhibitor. At 72-
96 hours post-infection, harvest the cells and extract total intracellular DNA.

Restriction Digest: Digest the DNA with a restriction enzyme (e.g., Kpnl) that cuts outside the
terminal repeat region. This digest will produce a fragment of a specific size from the
concatemeric DNA junction and a smaller fragment if the terminase has cleaved the DNA at
the pac site.

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel
until good separation of large fragments is achieved.

Blotting: Denature the DNA in the gel using an alkaline solution and transfer it to a nylon
membrane via capillary action.

Hybridization: Pre-hybridize the membrane and then hybridize it overnight with a labeled
DNA probe specific to the terminal region of the viral genome.

Detection: Wash the membrane to remove the unbound probe. Detect the probe's signal
using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-
radioactive probes). The presence of the smaller band indicates successful terminase
cleavage, which will be absent or reduced in inhibitor-treated samples.

Protocol: Transmission Electron Microscopy of Capsid
Maturation

This method visualizes capsid types (A, B, and C capsids) in the nucleus to assess the effects
of terminase inhibition.[17][18]
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o Cell Preparation and Fixation: Grow and infect human fibroblasts on a suitable substrate. At
the desired time point, fix the cells in a solution of glutaraldehyde in a cacodylate buffer.

» Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc
staining with uranyl acetate to enhance contrast.

o Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol
concentrations and embed them in an epoxy resin.

 Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (60-80 nm) of the
embedded cells. Place the sections on copper grids.

o Post-staining: Stain the sections with uranyl acetate and lead citrate to further enhance the
contrast of cellular and viral structures.

e Imaging: Examine the grids using a transmission electron microscope (TEM). Acquire
images of the cell nuclei, identifying and quantifying the different types of capsids: A-capsids
(empty), B-capsids (scaffold-containing), and C-capsids (DNA-filled, electron-dense core). A
successful terminase inhibitor will cause an accumulation of A- and B-capsids and a marked
reduction in C-capsids.

Conclusion and Future Directions

The HCMV terminase complex is a sophisticated and essential viral machine, representing a
pinnacle of molecular engineering for genome processing and encapsidation. The elucidation
of its three-part structure and the functional characterization of its subunits have provided
profound insights into the herpesvirus life cycle and have successfully paved the way for a new
class of antiviral drugs.

Future research will likely focus on obtaining high-resolution structural data of the entire
holoenzyme in complex with DNA and the portal, which will be invaluable for understanding the
precise mechanics of DNA translocation and for structure-based drug design. Furthermore,
exploring the network of interactions with other viral and host proteins may uncover additional
regulatory mechanisms and potential therapeutic targets. Continued investigation into this
complex will undoubtedly fuel the development of next-generation antivirals to combat HCMV-
related disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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